molecular formula C21H11F4NO3S2 B5044169 (5E)-3-(4-fluorophenyl)-2-thioxo-5-({5-[4-(trifluoromethoxy)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one

(5E)-3-(4-fluorophenyl)-2-thioxo-5-({5-[4-(trifluoromethoxy)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one

Cat. No.: B5044169
M. Wt: 465.4 g/mol
InChI Key: DFHOXGZPBMCCEI-WOJGMQOQSA-N
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Description

(5E)-3-(4-fluorophenyl)-2-thioxo-5-({5-[4-(trifluoromethoxy)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of fluorine and trifluoromethoxy groups adds to its chemical stability and reactivity, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(4-fluorophenyl)-2-thioxo-5-({5-[4-(trifluoromethoxy)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one typically involves multi-step organic reactions One common method includes the condensation of 4-fluorobenzaldehyde with 2-aminothiophenol to form a Schiff base, which is then cyclized with chloroacetic acid to yield the thiazolidinone ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the desired product. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-(4-fluorophenyl)-2-thioxo-5-({5-[4-(trifluoromethoxy)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, (5E)-3-(4-fluorophenyl)-2-thioxo-5-({5-[4-(trifluoromethoxy)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one is studied for its potential as an enzyme inhibitor. Its ability to interact with specific proteins makes it a candidate for drug development.

Medicine

The compound’s potential therapeutic properties are being investigated, particularly in the treatment of diseases such as cancer and bacterial infections. Its ability to inhibit certain enzymes and pathways is of significant interest.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of (5E)-3-(4-fluorophenyl)-2-thioxo-5-({5-[4-(trifluoromethoxy)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. This inhibition can disrupt specific biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-3-(4-chlorophenyl)-2-thioxo-5-({5-[4-(trifluoromethoxy)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one
  • (5E)-3-(4-bromophenyl)-2-thioxo-5-({5-[4-(trifluoromethoxy)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one

Uniqueness

The presence of the fluorine atom in (5E)-3-(4-fluorophenyl)-2-thioxo-5-({5-[4-(trifluoromethoxy)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one enhances its chemical stability and reactivity compared to its chlorinated or brominated counterparts. This unique feature makes it more suitable for specific applications in research and industry.

Properties

IUPAC Name

(5E)-3-(4-fluorophenyl)-2-sulfanylidene-5-[[5-[4-(trifluoromethoxy)phenyl]furan-2-yl]methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11F4NO3S2/c22-13-3-5-14(6-4-13)26-19(27)18(31-20(26)30)11-16-9-10-17(28-16)12-1-7-15(8-2-12)29-21(23,24)25/h1-11H/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFHOXGZPBMCCEI-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C4=CC=C(C=C4)F)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)C4=CC=C(C=C4)F)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11F4NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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